molecular formula C14H19N3O B2508580 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956568-66-4

2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2508580
CAS No.: 956568-66-4
M. Wt: 245.326
InChI Key: APLCAUAGRCHQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research, it may have potential applications in the study of protein structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-(4-propylphenyl)-1H-pyrazole with ethylene oxide in the presence of a base to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The propyl group can provide different steric and electronic effects compared to methyl or ethyl groups, potentially leading to unique properties and applications .

Properties

IUPAC Name

2-[5-amino-3-(4-propylphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-11-4-6-12(7-5-11)13-10-14(15)17(16-13)8-9-18/h4-7,10,18H,2-3,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLCAUAGRCHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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